4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid
Overview
Description
“4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid” is a chemical compound with the CAS Number: 1178270-35-3 . It has a molecular weight of 276.34 . The IUPAC name for this compound is 5-oxo-5-[3-(1-pyrrolidinyl)anilino]pentanoic acid . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and conditions. For instance, the pyrrolidine ring can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 276.34 . The compound contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, and 6 aromatic bonds .
Scientific Research Applications
Novel Synthesis Methods and Structural Analysis
- Synthesis and Structural Determination : A study by Dey et al. (2016) focused on the synthesis of nimesulide derivatives, including 4-(4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid, demonstrating advanced techniques for structural determination through powder X-ray diffraction. This research contributes to the development of novel synthetic methodologies and enhances understanding of molecular interactions in crystal structures (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).
Pharmacological Potential
- Idiopathic Pulmonary Fibrosis Treatment : Procopiou et al. (2018) described the synthesis of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, identifying analogs with high affinity and selectivity for the αvβ6 integrin, indicating potential therapeutic applications for idiopathic pulmonary fibrosis. This research highlights the compound's pharmacological potential and its role in developing new treatments (Procopiou et al., 2018).
Material Science and Supramolecular Chemistry
- Supramolecular Self-Assembly : Kim et al. (2015) explored the use of phenyl C61 butyric acid in supramolecular self-assembly, demonstrating the material's responsiveness to chemical and electrochemical stimuli. This study showcases the compound's utility in designing responsive materials and molecular switches (Kim, Chang, Leem, Park, Thordarson, & Sessler, 2015).
Antimicrobial Activity
- Antimicrobial Compounds : Zareef et al. (2008) reported the successful synthesis of 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones from 4-(substituted-phenylsulfonamido)butanoic acids, with significant antimicrobial activity. This research provides insights into developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Solar Energy Conversion
- Dye-Sensitized Solar Cells : Bagheri et al. (2015) synthesized new pyridine derivatives from a butanoic acid-related compound, significantly enhancing dye-sensitized solar cells' performance. This study illustrates the compound's role in improving renewable energy technologies (Bagheri, Dehghani, & Afrooz, 2015).
Safety and Hazards
The safety information available for “4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid” and similar compounds involve further exploration of their potential applications in the treatment of human diseases . The design of new molecules can be guided by studying the binding conformation of similar compounds . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that enhance the interest in this type of compound .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a wide range of biological activities and can affect various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Result of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical properties of a compound, including its solubility and stability, can be influenced by environmental factors such as temperature and ph .
Properties
IUPAC Name |
5-oxo-5-(3-pyrrolidin-1-ylanilino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)16-12-5-3-6-13(11-12)17-9-1-2-10-17/h3,5-6,11H,1-2,4,7-10H2,(H,16,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTXIMRKWYZOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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